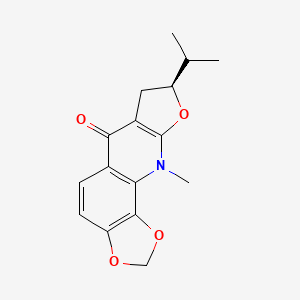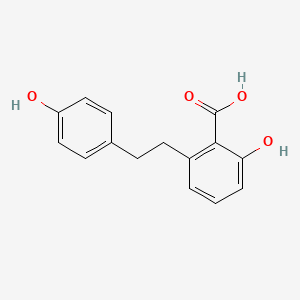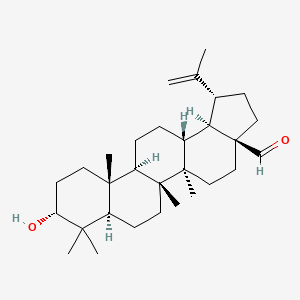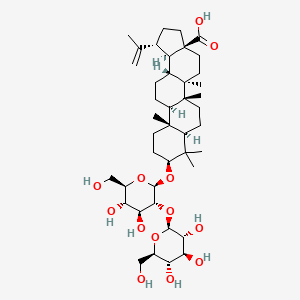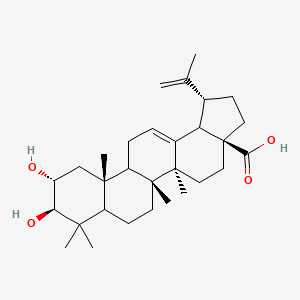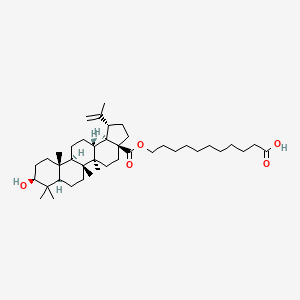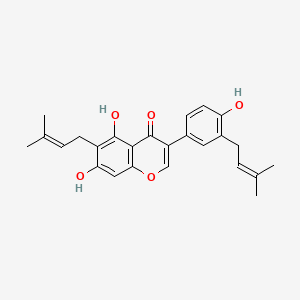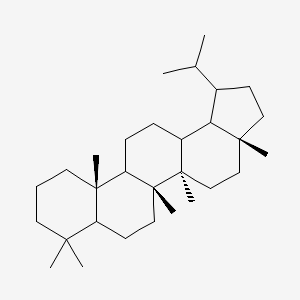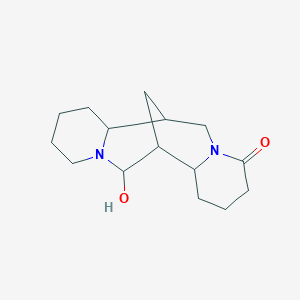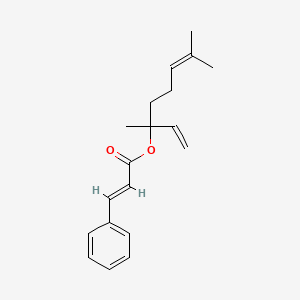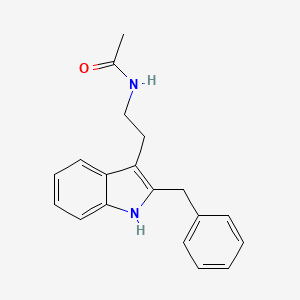
Luzindole
Overview
Description
Mechanism of Action
Target of Action
Luzindole, also known as N-acetyl-2-benzyltryptamine, is primarily used in scientific research to study the role of melatonin in the body . It acts as a selective melatonin receptor antagonist, with approximately 11- to 25-fold greater affinity for the MT2 over the MT1 receptor . These receptors, MT1 and MT2, are the primary targets of this compound .
Mode of Action
This compound interacts with its targets, the melatonin receptors MT1 and MT2, by blocking them . This blocking action prevents melatonin from binding to these receptors, thereby inhibiting the physiological effects of melatonin . This compound’s higher affinity for the MT2 receptor suggests that it may have a more pronounced effect on processes regulated by this receptor .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving melatonin. Melatonin has a wide range of biological effects, including the regulation of circadian rhythms . By blocking the melatonin receptors, this compound can disrupt these rhythms . Additionally, this compound has been observed to produce antidepressant effects , suggesting that it may affect biochemical pathways related to mood regulation .
Pharmacokinetics
It is known that this compound is a high-affinity melatonin receptor antagonist , suggesting that it is likely to be well-absorbed and distributed in tissues where these receptors are present.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonism of melatonin receptors. For example, in animal studies, this compound has been observed to disrupt the circadian rhythm . It has also been found to produce antidepressant effects , indicating that it may have an impact on cellular processes related to mood regulation . In addition, this compound has been shown to block the effect of melatonin on bovine granulosa cell apoptosis and cell cycle .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of the brown planthopper, the effects of this compound on copulatory and locomotor behaviors were found to depend on its concentration . This suggests that the environmental concentration of this compound can significantly impact its action and efficacy.
Biochemical Analysis
Biochemical Properties
Luzindole interacts with melatonin receptors, specifically MT1 and MT2 . It has approximately 11- to 25-fold greater affinity for the MT2 over the MT1 receptor . These interactions play a crucial role in the biochemical reactions involving melatonin, a hormone that regulates sleep cycles .
Cellular Effects
This compound has been observed to disrupt the circadian rhythm in animal studies . It also exhibits antidepressant effects . In a study involving human adipose-derived mesenchymal stem cells, this compound was found to have a significant impact on cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level by acting as a selective melatonin receptor antagonist . It binds to melatonin receptors, inhibiting the action of melatonin and thereby disrupting the circadian rhythm . This binding interaction with melatonin receptors is a key aspect of this compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to disrupt the circadian rhythm over time . It has also been used to improve the success rate of the bipedal rat scoliosis model
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in a study involving the bipedal rat scoliosis model, this compound was administered via intraperitoneal injection at a dosage of 0.2 mg/kg . The rate of scoliosis was significantly higher in the group treated with this compound compared to the control group .
Transport and Distribution
It is known that this compound can cross cell membranes to interact with melatonin receptors
Subcellular Localization
Given that it interacts with melatonin receptors, it is likely that this compound is present in the cytoplasm where these receptors are located
Preparation Methods
Synthetic Routes and Reaction Conditions
Luzindole can be synthesized through multiple routes. One common method involves the Pictet–Spengler reaction between tryptamine and benzaldehyde to form 1-Phenyl-tetrahydrocarboline. This intermediate is then subjected to catalytic hydrogenation to yield 2-Benzyltryptamine. Finally, acylation with acetic anhydride produces this compound .
Another method involves the reaction of 2-iodoaniline with propargylbenzene to form 2-(3-phenylprop-1-ynyl)aniline, which is then cyclized to 2-benzylindole. This intermediate undergoes further reactions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. For example, the hydrogenation step can be conducted under milder conditions to achieve higher yields .
Chemical Reactions Analysis
Types of Reactions
Luzindole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the structure of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Luzindole is widely used in scientific research due to its ability to selectively antagonize melatonin receptors. Some of its applications include:
Chemistry: Studying the chemical properties and reactions of melatonin and related compounds.
Biology: Investigating the role of melatonin in biological processes such as circadian rhythms and neuroendocrine functions.
Medicine: Exploring the potential therapeutic effects of melatonin receptor antagonists in treating conditions like depression and sleep disorders.
Industry: Developing new drugs and therapeutic agents based on the structure and function of this compound
Comparison with Similar Compounds
Luzindole is unique due to its high selectivity for the MT2 receptor over the MT1 receptor. Similar compounds include:
4-Phenyl-2-propionamidotetralin: Another melatonin receptor antagonist with different selectivity profiles.
S-20928: A compound with similar antagonistic properties but different receptor affinities.
K-185: A melatonin receptor antagonist with distinct pharmacological effects.
This compound’s uniqueness lies in its high affinity for the MT2 receptor, making it a valuable tool in studying melatonin’s role in various biological processes .
Properties
IUPAC Name |
N-[2-(2-benzyl-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14(22)20-12-11-17-16-9-5-6-10-18(16)21-19(17)13-15-7-3-2-4-8-15/h2-10,21H,11-13H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVXBPKOIZGVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151969 | |
| Record name | Luzindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117946-91-5 | |
| Record name | Luzindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117946-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luzindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117946915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luzindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUZINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B31Y10A9UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Luzindole?
A1: this compound is a competitive antagonist of melatonin receptors, primarily targeting the MT1 and MT2 subtypes. [, , , , ]
Q2: How does this compound interact with melatonin receptors?
A2: this compound competes with melatonin for binding to the orthosteric site of MT1 and MT2 receptors, thereby blocking melatonin's actions. [, , , , , , , ]
Q3: Does this compound display any agonist activity at melatonin receptors?
A3: While primarily an antagonist, some studies report this compound exhibiting partial agonist behavior in specific contexts, like human leukemia cells. [, ] Additionally, in certain behavioral paradigms and under specific experimental conditions, this compound demonstrated melatonin-like agonist effects, particularly with regard to phase-shifting circadian running wheel activity at subjective dusk. []
Q4: What are the downstream effects of this compound's antagonism of melatonin receptors?
A4: this compound's blockade of melatonin receptors influences various physiological processes, including:
- Hormone Secretion: It can alter the release of hormones like vasopressin, adrenocorticotropic hormone (ACTH), and oxytocin. [, , ]
- Immune Response: It can modulate splenocyte proliferation and potentially influence the severity of inflammatory responses. [, ]
- Cellular Processes: It can affect cell viability, apoptosis, cell cycle progression, and intracellular signaling pathways, particularly in cancer cells and pancreatic stellate cells. [, , , , ]
- Circadian Rhythms: It can interfere with the synchronization of circadian rhythms, particularly in response to changes in light-dark cycles. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound (2-benzyl-N-acetyltryptamine) has a molecular formula of C19H20N2O and a molecular weight of 292.37 g/mol.
Q6: Is spectroscopic data available for this compound?
A6: While the provided research abstracts don't delve into detailed spectroscopic characterization, such data can be found in chemical databases and publications focusing on the compound's synthesis and characterization.
Q7: How is this compound administered in research settings?
A7: Studies employed various administration routes for this compound, including intraperitoneal (i.p.), subcutaneous (s.c.), and intracerebroventricular (i.c.v.) injections, depending on the specific research question and model organism. [, , , , ]
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A8: The provided research abstracts primarily focus on this compound's pharmacological effects and don't provide detailed information on its ADME profile. Further research is needed to fully elucidate its pharmacokinetic properties.
Q9: What in vitro models have been used to study this compound's effects?
A9: Researchers have employed a variety of in vitro models, including:
- Cell Lines: Studies utilized cell lines such as CHO cells expressing human MT1 or MT2 receptors, human melanoma cells (SK-Mel 23 and SK-Mel 28), hepatocarcinoma HepG2 cells, and rat pancreatic stellate cells to investigate this compound's effects on receptor binding, cell viability, apoptosis, and intracellular signaling. [, , , , , , ]
- Isolated Tissues: Experiments using isolated rat hypothalamo-neurohypophysial explants and goldfish retinae explored the role of melatonin receptors in hormone secretion and circadian regulation of dopamine release. [, , ]
Q10: What in vivo models have been used to investigate this compound's effects?
A10: Researchers have employed various animal models, including:
- Rodents (Rats and Mice): Studies utilized rodent models of various conditions, including acute hepatitis, polymicrobial sepsis, hemorrhagic shock, caerulein-induced pancreatitis, idiopathic scoliosis, and chronobiological behavior to investigate the role of melatonin receptors in inflammation, organ protection, and circadian rhythm regulation. [, , , , , , , , ]
- Rabbits: A study in rabbits explored the role of melatonin in electroacupuncture's effect on lung injury. []
Q11: How do structural modifications of this compound affect its activity and selectivity?
A11: Research on this compound analogs reveals that alterations to the benzyl group at the 2-position and modifications at the 5-position of the indole ring can significantly influence binding affinity and selectivity for MT1 and MT2 receptors. [, ] For example, N-0889, N-0890, and N-0891 displayed higher selectivity for human MT2 over MT1, while their selectivity in mouse receptors remained similar.
Q12: What is known about the toxicity and safety profile of this compound?
A12: The provided abstracts primarily focus on the pharmacological effects of this compound and don't offer detailed insights into its toxicity profile. Comprehensive toxicological studies are essential to determine its safety profile.
Q13: Are there alternative melatonin receptor antagonists besides this compound?
A13: Yes, other melatonin receptor antagonists include:
- 4-Phenyl-2-propionamidotetralin (4-P-PDOT): A selective antagonist for the MT2 receptor subtype. [, , , ]
- Prazosin: A compound with reported affinity for the MT3 binding site (quinone reductase 2). []
Q14: What research tools and resources are crucial for studying this compound?
A14: Key tools and resources include:
Q15: What are some significant historical milestones in this compound research?
A15: Key milestones include:
- Discovery and Characterization: The discovery and initial pharmacological characterization of this compound as a novel melatonin receptor antagonist marked a significant advancement in the field. []
- Development of Analogs: The synthesis and characterization of this compound analogs with improved selectivity for specific melatonin receptor subtypes expanded the toolkit for studying melatonin signaling. [, ]
- Elucidation of Physiological Roles: Studies utilizing this compound have been instrumental in revealing the roles of melatonin receptors in diverse physiological processes, including circadian rhythm regulation, immune function, and hormone secretion. [, , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



